molecular formula C23H16ClF3N4OS2 B381017 1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone CAS No. 315682-91-8

1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

Cat. No. B381017
CAS RN: 315682-91-8
M. Wt: 521g/mol
InChI Key: UYRYWMLDOJNTMR-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are key intermediates in medicinal chemistry .


Synthesis Analysis

The synthesis of TFMKs involves various methods and they are used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability, and good film-forming properties .


Molecular Structure Analysis

The molecular structure of TFMKs is characterized by the presence of a trifluoromethyl group (CF3) attached to a carbonyl group (C=O) .


Chemical Reactions Analysis

TFMKs are used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides .


Physical And Chemical Properties Analysis

TFMKs have a refractive index of 1.458, a boiling point of 165-166 °C, and a density of 1.24 g/mL at 25 °C .

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound , but unfortunately, there seems to be a lack of publicly available information on this specific chemical. It’s possible that the compound is either too new or too specialized to have a wide range of documented applications.

However, related compounds with similar structures have been mentioned in the context of potential treatments for various fibrotic diseases, such as skin sclerosis, cardiac fibrosis, pulmonary fibrosis, hepatic fibrosis, pancreatic fibrosis, or renal fibrosis .

Future Directions

The future directions of TFMKs could involve their increased use in the synthesis of fluorinated pharmacons and polymers due to their valuable properties .

properties

IUPAC Name

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N4OS2/c1-12-9-15(13(2)30(12)14-7-8-17(24)16(10-14)23(25,26)27)19(32)11-33-21-28-29-22-31(21)18-5-3-4-6-20(18)34-22/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRYWMLDOJNTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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